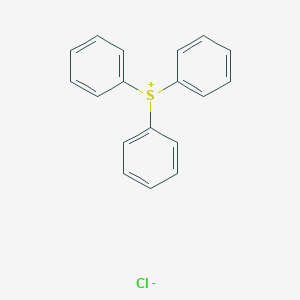

Triphenylsulfonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEAYIKULRXTAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052096 | |

| Record name | Triphenylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-70-6 | |

| Record name | Triphenylsulfonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsulfonium ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Triphenylsulfonium Chloride

Introduction

This compound is an organosulfur compound that has garnered significant attention in various scientific and industrial fields. It belongs to the class of triarylsulfonium salts, which are characterized by a central sulfur atom bonded to three aryl groups, with an accompanying anion. In this case, the anion is chloride. First synthesized in the mid-20th century, its utility became prominent with the discovery of its photochemical properties.[1]

This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis methodologies, mechanisms of action, and key applications, with a focus on its role as a photoacid generator.

Properties of this compound

This compound is typically a white to light yellow crystalline solid or powder.[1][2][3] It is an ionic salt consisting of a triphenylsulfonium cation and a chloride anion. The sulfur atom in the cation adopts a trigonal-pyramidal geometry.[1]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4270-70-6 | [1][2][4][5][6][7][8] |

| Molecular Formula | C₁₈H₁₅ClS | [1][2][4][5] |

| Molecular Weight | 298.83 g/mol | [1][2][5] |

| Appearance | White to light yellow solid/powder | [1][2][3] |

| Melting Point | 277 °C | [2][3][9] |

| Solubility | Soluble in water | [2][3][9] |

| EINECS Number | 224-259-6 | [6] |

Stability and Storage

This compound is stable under normal conditions.[10][11] For laboratory use, it is recommended to store the compound in a dry, cool, and well-ventilated place, under an inert gas like nitrogen or argon, at temperatures between 2-8°C.[3] It should be kept in a tightly closed container.[10]

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The two most prominent methods are detailed below.

Method 1: Friedel-Crafts Reaction of Benzene with Thionyl Chloride

This classic method utilizes readily available starting materials.[12] It involves the reaction of benzene with thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][12][13]

Detailed Protocol:

-

In a reaction vessel suitable for exothermic reactions, combine approximately 1400 parts by weight of benzene with 430 parts of anhydrous aluminum chloride.[14]

-

Agitate the mixture while adding a sulfur chloride, such as sulfur monochloride.[14]

-

Introduce chlorine gas into the mixture. Approximately three moles of chlorine are added per mole of sulfur monochloride.[14]

-

Maintain controlled temperature conditions throughout the reaction to manage its exothermic nature.[12]

-

After the chlorine addition is complete, carefully add water to the reaction mixture. This step is also exothermic and requires cooling. The water dissolves the aluminum chloride, breaking the complex formed with the sulfonium salt.[14]

-

The aqueous layer, containing this compound, can then be separated and used for subsequent steps or further purification.

Caption: Synthesis of this compound via Friedel-Crafts.

Method 2: Synthesis from Diphenyl Sulfoxide

This alternative route uses diphenyl sulfoxide as a precursor and involves a Grignard reagent.[1][5][12]

Detailed Protocol:

-

Dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane in a reaction vessel equipped with a stirrer and cooling system (ice bath).[2][5]

-

While stirring and maintaining a temperature below 20°C, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the solution.[2][5]

-

Separately, prepare a Grignard reagent from 14.6 g (0.6 mole) of metallic magnesium, 67.5 g (0.6 mole) of chlorobenzene, and 168 g of tetrahydrofuran (THF).[2][5]

-

Add the prepared Grignard reagent dropwise to the diphenyl sulfoxide solution, ensuring the temperature remains below 20°C.[2][5]

-

Quench the reaction by adding 50 g of water, keeping the temperature below 20°C.[2][5]

-

To this solution, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[2][5]

-

Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of this compound.[2][5]

Mechanism of Action: Photoacid Generation

A primary application of this compound is as a photoacid generator (PAG) in photolithography.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes photolysis, leading to the cleavage of a carbon-sulfur bond and the ultimate generation of a strong acid.[1] This generated acid then catalyzes chemical reactions in the surrounding polymer matrix, such as deprotection or cross-linking, which alters its solubility and allows for the creation of fine patterns.

The photolysis can proceed through two main pathways, depending on whether the salt is directly irradiated or sensitized.[12]

Caption: General workflow for photoacid generation from triphenylsulfonium salts.

Photolysis Pathways

-

Heterolytic Cleavage : This is considered the predominant pathway and involves the breaking of a C-S bond to form a phenyl cation and diphenyl sulfide.[12]

-

Homolytic Cleavage : This pathway results in the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation.[12]

The reactive species generated through these pathways ultimately lead to the formation of a Brønsted acid, which drives the subsequent chemical changes in the photoresist material.

Applications in Research and Drug Development

While direct applications in drug development are not its primary use, the chemistry of sulfonium salts is relevant. Sulfonic acid salts are widely used in pharmaceuticals to improve properties like solubility and stability.[15] this compound's main roles are in materials science and organic synthesis.

-

Photoacid Generator (PAG) : It is extensively used as a PAG in photolithography for manufacturing semiconductors and microelectronics.[1][2] Its ability to generate acid upon UV exposure is critical for creating intricate circuit patterns.[1]

-

Cationic Polymerization Initiator : It can initiate cationic polymerization processes, which are used to produce various polymers.[1]

-

Catalyst in Organic Synthesis : It serves as a catalyst in certain organic reactions. For instance, it can enhance the rate of decomposition of cumene hydroperoxide at low temperatures.[1]

Safety and Handling

This compound is classified as a hazardous chemical.[10] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6][10][11]

Precautionary Measures

-

Handling : Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke when using this product.[11][16]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields).[8][10][11][16] In case of insufficient ventilation, wear a suitable respirator.[8][16]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][11]

-

Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10][11]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[10]

-

Toxicological Information

No significant acute toxicological data has been identified in literature searches.[16] However, due to its irritant properties, exposure should be minimized.[16] The toxicological properties have not been thoroughly investigated.[8]

References

- 1. Buy this compound | 4270-70-6 [smolecule.com]

- 2. This compound | 4270-70-6 [chemicalbook.com]

- 3. This compound CAS#: 4270-70-6 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C18H15S.Cl | CID 61343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. uww.edu [uww.edu]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.dk [fishersci.dk]

- 12. This compound | 10937-76-5 | Benchchem [benchchem.com]

- 13. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]

- 14. US2807648A - Process for making sulfonium compounds - Google Patents [patents.google.com]

- 15. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylsulfonium chloride, an organosulfur compound with the molecular formula C₁₈H₁₅ClS, is a versatile and widely utilized salt in various chemical applications.[1] Its primary role as a photoacid generator (PAG) in photolithography for semiconductor manufacturing and as a cationic polymerization initiator has made it a subject of significant interest in both industrial and academic research.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, in-depth experimental protocols, and visual workflows to aid researchers and professionals in its application and study.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized by a central sulfur atom bonded to three phenyl groups, forming a triphenylsulfonium cation, with a chloride anion.[1] The compound is soluble in polar organic solvents and miscible with water.[1]

| Property | Value | Reference |

| CAS Number | 4270-70-6 | [1][2][3] |

| Molecular Formula | C₁₈H₁₅ClS | [1][2][3] |

| Molecular Weight | 298.83 g/mol | [1][2][3] |

| Melting Point | 277 °C | [4] |

| Appearance | White to light yellow solid | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being the Grignard reaction with diphenyl sulfoxide and Friedel-Crafts-type reactions involving benzene and a sulfur-containing electrophile.

Synthesis via Grignard Reagent

This laboratory-scale method involves the reaction of diphenyl sulfoxide with a phenyl Grignard reagent, activated by trimethylsilyl chloride.[2] This approach offers good yields under relatively mild conditions.

Caption: Workflow for the synthesis of this compound via the Grignard reagent method.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a Grignard reagent from 14.6 g (0.6 mole) of magnesium turnings and 67.5 g (0.6 mole) of chlorobenzene in 168 g of anhydrous tetrahydrofuran (THF).[2]

-

Reaction Setup: In a separate flask, dissolve 40 g (0.2 mole) of diphenyl sulfoxide in 400 g of dichloroethane and cool the solution in an ice bath.[2]

-

Activation: While stirring, add 65 g (0.6 mole) of trimethylsilyl chloride dropwise to the diphenyl sulfoxide solution, maintaining the temperature below 20°C.[2] Age the mixture for 30 minutes at this temperature.[2]

-

Grignard Addition: Add the previously prepared Grignard reagent dropwise to the activated diphenyl sulfoxide solution, ensuring the temperature remains below 20°C.[2]

-

Reaction and Quenching: Age the reaction mixture for one hour.[2] Subsequently, quench the reaction by the slow addition of 50 g of water, keeping the temperature below 20°C.[2]

-

Work-up: To the quenched mixture, add 150 g of water, 10 g of 12N hydrochloric acid, and 200 g of diethyl ether.[2] Separate the aqueous layer and wash it with 100 g of diethyl ether to yield an aqueous solution of this compound.[2] The product is often used in this aqueous form for subsequent reactions.[2]

Synthesis via Friedel-Crafts Reaction

This industrial-scale method utilizes inexpensive and readily available starting materials like benzene, a sulfur chloride (e.g., thionyl chloride, sulfur monochloride, or sulfur dichloride), and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][5][6]

Caption: Workflow for the synthesis of this compound via the Friedel-Crafts reaction.

-

Reaction Setup: In a vessel equipped for agitation and cooling, charge approximately 1400 parts by weight of benzene and 430 parts of anhydrous aluminum chloride.[6]

-

Sulfur Chloride Addition: To the agitated mixture, add 270 parts of sulfur monochloride while maintaining the temperature between 13-14°C by cooling.[6]

-

Chlorination: Sparge 350 parts of chlorine gas into the reaction mass over approximately 55 minutes, keeping the temperature constant at 13-14°C.[6] This results in the formation of a this compound-aluminum trichloride complex.[6]

-

Hydrolysis: Slowly feed the reaction mixture into a separate vessel containing approximately 1200 parts of water.[6] This step is exothermic and requires cooling to break the complex and dissolve the aluminum chloride.[6]

-

Work-up: The resulting product is an aqueous solution of this compound.[6] Further purification can be achieved through extraction and recrystallization if a solid product is desired. A patent describes a yield of 66% for a similar preparation involving thionyl chloride, followed by anion exchange and recrystallization.[5]

Characterization Data

The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.

Crystallographic Data

Single-crystal X-ray diffraction analysis provides definitive structural information.

| Parameter | Value | Reference |

| Geometry at Sulfur | Distorted trigonal-pyramidal | [7] |

| C-S-C Bond Angles | 102° - 106° | [7] |

| S-C Bond Lengths | ~1.787 - 1.790 Å | [7] |

Spectroscopic Data

Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups. A product specification sheet indicates that the Proton NMR conforms to the expected structure.[4][8]

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. | [4][6] |

| FTIR (cm⁻¹) | 3086 (w), 3034 (w), 1475 (s, C=C stretch), 1448 (s, C=C stretch), 993 (s), 745 (s, C-H bend), 680 (s, C-H bend) | [7][9] |

| Mass Spec. (MS) | The triphenylsulfonium cation (C₁₈H₁₅S⁺) has a monoisotopic mass of 263.089 Da. Photolysis leads to fragmentation, primarily forming diphenyl sulfide. | [10] |

Applications

This compound and its derivatives are crucial in several high-technology fields:

-

Photoacid Generators (PAGs): Upon exposure to UV radiation, they decompose to generate a strong acid, which catalyzes chemical reactions in photoresist materials. This is a fundamental process in photolithography for creating integrated circuits.[1]

-

Cationic Polymerization: The sulfonium salt can act as an initiator for cationic polymerization upon heating or irradiation, used in the production of various polymers and in UV-curing applications like inks and coatings.[1]

-

Organic Synthesis: It serves as a catalyst in certain organic reactions, such as facilitating the decomposition of hydroperoxides.[1]

Safety Information

This compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the compound.[11] It should be stored under an inert gas at 2-8°C.[4]

Conclusion

This technical guide has outlined the principal synthesis routes and characterization methods for this compound. The detailed experimental protocols for both Grignard and Friedel-Crafts-based syntheses provide a practical basis for laboratory and industrial production. The tabulated physicochemical and spectroscopic data serve as a valuable reference for analytical confirmation. A thorough understanding of these synthesis and characterization techniques is essential for the effective application of this important compound in its various advanced technological roles.

References

- 1. This compound | C18H15S.Cl | CID 61343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2807648A - Process for making sulfonium compounds - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 94% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Triphenylsulfonium | 18393-55-0 | Benchchem [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. researchgate.net [researchgate.net]

- 10. Triphenylsulfonium | C18H15S+ | CID 61344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

Triphenylsulfonium Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium chloride, an organosulfur salt, is a compound of significant interest in various chemical and pharmaceutical applications. It is recognized for its role as a photoacid generator in microlithography and as a reagent in organic synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in formulation development, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for solubility determination, and includes relevant safety precautions.

Qualitative Solubility Data

| Solvent Family | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble[1] | |

| Ketones | Acetone | Soluble[1] |

| Chlorinated Solvents | Dichloromethane | Soluble[1] |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Aqueous | Water | Soluble / Miscible[2] |

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted "shake-flask" method. This method is consistent with principles outlined in guidelines such as USP <1236> Solubility Measurements.

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade or higher)

-

Deionized water (for cleaning)

-

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse the affected area thoroughly with water.[4]

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[4][5][6]

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, highlighting its general solubility in polar media. While quantitative data remains elusive in the public domain, the detailed experimental protocol presented here offers a robust framework for researchers to determine these values in their own laboratories. Adherence to the outlined safety precautions is paramount when handling this compound. The provided workflow diagram offers a clear visual representation of the solubility determination process. Further research to quantify the solubility of this compound across a wider range of solvents and temperatures would be a valuable contribution to the scientific community.

References

Spectroscopic Profile of Triphenylsulfonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Triphenylsulfonium Chloride (TPS-Cl), a compound of significant interest in photolithography and cationic polymerization. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for the triphenylsulfonium cation is largely independent of the counter-ion. The data presented below is for this compound where available, with supplementary data from other salts of the same cation noted for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure of the triphenylsulfonium cation, showing characteristic signals in the aromatic region.

Table 1: ¹H NMR Spectroscopic Data for the Triphenylsulfonium Cation

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7 - 7.9 | Multiplet | Aromatic Protons (ortho, meta, para - C₆H₅) |

Note: Data is consistent across various triphenylsulfonium salts, including triflate and trifluoromethylsulfonylimide salts.

Table 2: ¹³C NMR Spectroscopic Data for the Triphenylsulfonium Cation

| Chemical Shift (δ) ppm | Assignment (Probable) |

| 144.8 | Ipso-Carbon |

| 139.8 | Aromatic Carbon |

| 129.3 | Aromatic Carbon |

| 129.0 | Aromatic Carbon |

| 128.2 | Aromatic Carbon |

| 127.4 | Aromatic Carbon |

| 127.3 | Aromatic Carbon |

| 125.7 | Aromatic Carbon |

Note: Data obtained from Triphenylsulfonium Triflate in CDCl₃. The chemical shifts for the cation are expected to be nearly identical for the chloride salt.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the triphenylsulfonium cation.

Table 3: Key IR Absorption Bands for the Triphenylsulfonium Cation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3098 - 3021 | Weak | Aromatic C-H Stretch |

| 1475 - 1471 | Strong | Aromatic C=C Stretch |

| 1448 - 1443 | Strong | Aromatic C=C Stretch |

| 1055 - 971 | Strong | Phenyl Ring Breathing/Puckering |

| 745 - 741 | Strong / Medium | C-H Out-of-Plane Bend (monosubstituted benzene) |

| 680 - 679 | Strong / Medium | C-H Out-of-Plane Bend (monosubstituted benzene) |

Note: Data compiled from various triphenylsulfonium salts ([I₃]⁻, [ClO₄]⁻, [PF₆]⁻) as the cation's vibrations are characteristic.

UV-Visible (UV-Vis) Spectroscopy

The triphenylsulfonium cation exhibits strong absorption in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system.[1]

Table 4: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Solvent |

| ~230 nm | Dichloromethane (DCM) |

| ~270 nm | Dichloromethane (DCM) |

Note: Data is consistent with triphenylsulfonium triflate, which shows a λmax at 233 nm.[2][3]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube to a height of approximately 4-5 cm.

-

Wipe the outside of the NMR tube with a lint-free tissue and place it in a spinner turbine, adjusting the depth with a gauge.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-5 seconds are typical. 16 to 64 scans are usually sufficient.

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 256 or more) and a relaxation delay of at least 2 seconds are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of an FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) of known concentration.

-

Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1 to 1.0 AU (e.g., 1x10⁻⁵ M).

-

Fill a quartz cuvette with the pure solvent to be used as a blank reference.

-

Fill a second, matched quartz cuvette with the sample solution.

-

-

Data Acquisition :

-

Place the blank cuvette in the reference holder of a double-beam UV-Vis spectrophotometer.

-

Run a baseline correction over the desired wavelength range (e.g., 400-200 nm).

-

Replace the blank cuvette with the sample cuvette.

-

Scan the sample over the same wavelength range to record the absorbance spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Thermogravimetric Analysis of Triphenylsulfonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Triphenylsulfonium chloride, a compound of significant interest in various fields, including its use as a photoacid generator in microlithography and as a key intermediate in the synthesis of electronic chemicals. Due to its ionic nature and aromatic structure, this compound is anticipated to exhibit high thermal stability. This guide outlines the expected thermal behavior, a detailed experimental protocol for its analysis, and an illustrative representation of the data that one might expect to obtain.

While specific, publicly available TGA data for this compound is limited, this guide is built upon the well-documented high thermal stability of the broader class of triarylsulfonium salts. Research has shown that select triarylsulfonium salts are among the most thermally stable organic materials known, demonstrating exceptional stability at elevated temperatures over extended periods.[1][2]

Illustrative Thermal Decomposition Data

The following table summarizes the expected quantitative data from a TGA experiment on this compound. This data is representative of a highly stable triarylsulfonium salt and should be considered as an illustrative example. Actual experimental results may vary based on the specific experimental conditions and the purity of the sample.

| Parameter | Value | Description |

| Onset Decomposition Temperature (Tonset) | > 300 °C | The temperature at which the initial significant mass loss is observed. The high onset temperature is indicative of the exceptional thermal stability of the triarylsulfonium cation. |

| Peak Decomposition Temperature (Tpeak) | > 350 °C | The temperature at which the maximum rate of mass loss occurs. This corresponds to the peak of the derivative thermogravimetric (DTG) curve. |

| Mass Loss at 300 °C | < 1% | Minimal mass loss at this temperature suggests high stability under typical processing conditions for many applications. |

| Mass Loss at 400 °C | > 80% | Significant decomposition is expected to occur at temperatures exceeding the onset, leading to the breakdown of the compound. |

| Final Residue at 600 °C | < 5% | The remaining mass at the end of the analysis, which could consist of a small amount of carbonaceous char. |

Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound. Adherence to a standardized protocol is crucial for obtaining reproducible and comparable results.

1. Instrumentation and Calibration:

-

A calibrated thermogravimetric analyzer is required. Calibration should be performed for both temperature and mass according to the instrument manufacturer's guidelines, typically using certified reference materials.

2. Sample Preparation:

-

Ensure the this compound sample is of high purity and has been adequately dried to remove any residual solvent or moisture, as these can interfere with the TGA results.

-

Weigh a sample of 5-10 mg into a clean, inert TGA pan (e.g., alumina or platinum). An accurate measurement of the initial sample mass is critical.

3. TGA Instrument Parameters:

-

Atmosphere: High-purity nitrogen or argon should be used as the purge gas to provide an inert atmosphere and prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis. Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Hold at 600 °C for 5 minutes to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass as a function of temperature and time. The derivative of the mass loss with respect to temperature (DTG) should also be recorded.

4. Data Analysis:

-

Determine the onset decomposition temperature (Tonset) by the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

-

Identify the peak decomposition temperature (Tpeak) from the maximum of the DTG curve.

-

Calculate the percentage mass loss at various key temperatures.

-

Determine the percentage of final residue at the end of the experiment.

TGA Experimental Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

Caption: A flowchart of the TGA experimental workflow.

Logical Relationships in Thermal Decomposition

The thermal decomposition of this compound is expected to follow a logical progression of bond cleavage as the temperature increases. The following diagram illustrates the conceptual relationship between temperature and the decomposition process.

Caption: A conceptual diagram of the thermal decomposition pathway.

References

An In-Depth Technical Guide to the Photochemical Properties of Triphenylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium chloride ((C₆H₅)₃S⁺Cl⁻) is a prominent member of the triarylsulfonium salt family, widely recognized for its utility as a photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it undergoes efficient photolysis to produce a strong Brønsted acid, which can initiate a variety of chemical transformations. This property has made triphenylsulfonium salts indispensable in a range of applications, including photolithography for the manufacturing of microelectronics, cationic photopolymerization for coatings and adhesives, and as catalysts in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its absorption characteristics, photolysis mechanisms, and the reactive species it generates. Detailed experimental protocols for the characterization of these properties are also presented.

Photochemical and Photophysical Properties

The photochemical behavior of this compound is governed by its electronic structure and the surrounding environment. The triphenylsulfonium cation is the primary chromophore, responsible for the absorption of UV light.

UV-Vis Absorption Spectrum

This compound exhibits strong absorption in the deep UV region, typically with absorption maxima around 230 nm and a shoulder extending to longer wavelengths. The absorption spectrum is characterized by π-π* transitions within the phenyl rings. The specific absorption characteristics can be influenced by the solvent polarity.

Figure 1: UV-Vis Absorption Spectrum of this compound

References

The Photochemical Genesis of Acidity: An In-depth Technical Guide to Triphenylsulfonium Chloride as a Photoacid Generator

For Researchers, Scientists, and Drug Development Professionals

Triphenylsulfonium chloride ((C₆H₅)₃S⁺Cl⁻) stands as a cornerstone in the field of photochemistry, serving as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet radiation, this unassuming salt undergoes a cascade of intricate photochemical reactions, culminating in the release of a strong Brønsted acid. This generated acid is a powerful catalyst, pivotal in a myriad of applications ranging from photolithography in semiconductor manufacturing to cationic photopolymerization in coatings and adhesives.[1] This technical guide delves into the core mechanisms of photoacid generation from this compound, presenting a detailed overview of the underlying photochemical pathways, quantitative data, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Photoacid Generation

The journey from a stable sulfonium salt to a potent acid begins with the absorption of a photon. The primary photodecomposition of the triphenylsulfonium cation can proceed through two main pathways, direct irradiation and sensitized photolysis, each involving distinct excited states and subsequent cleavage patterns.[1]

Direct Photolysis: A Tale of Two Cleavages

Upon direct irradiation with UV light, the triphenylsulfonium cation is promoted to an electronically excited singlet state.[2][3] From this energetic state, the molecule can undergo two primary bond-breaking processes: heterolytic and homolytic cleavage of a carbon-sulfur bond.[1][3]

1. Heterolytic Cleavage: This is often considered the predominant pathway in direct photolysis.[1][3] The C-S bond breaks asymmetrically, yielding a phenyl cation and a stable diphenyl sulfide molecule.[1] The highly reactive phenyl cation can then abstract a hydrogen atom from a suitable donor (like a solvent molecule or a polymer matrix) to generate a proton (H⁺), the desired Brønsted acid.

2. Homolytic Cleavage: In this pathway, the C-S bond breaks symmetrically, resulting in the formation of a phenyl radical and a diphenylsulfinyl radical cation.[1][4] These radical species are highly reactive and can participate in a series of subsequent reactions to ultimately produce an acid.

The initial photoproducts are formed within a "solvent cage." These species can either react with each other ("in-cage" recombination) or diffuse apart and react with the surrounding medium ("cage-escape" reactions).[2] In-cage recombination can lead to the formation of phenylthiobiphenyl isomers, while cage-escape reactions are the primary source of the desired free acid.[2]

Sensitized Photolysis

In addition to direct excitation, photoacid generation can be initiated through a photosensitizer. In this process, a sensitizer molecule absorbs the incident light and then transfers its energy to the triphenylsulfonium salt, which itself may not absorb efficiently at that wavelength. This energy transfer can populate the triplet excited state of the sulfonium salt, which is also labile and can lead to the formation of a triplet geminate radical pair of a phenyl radical and a diphenylsulfinyl radical cation.[4] These species then react to form the final products, including the Brønsted acid.

Key Chemical Species in Photoacid Generation

The photodecomposition of this compound involves a variety of transient and stable chemical species. A summary of these key players and their roles is provided below.

| Species | Chemical Formula | Role in Mechanism | Pathway of Formation |

| Triphenylsulfonium Cation | (C₆H₅)₃S⁺ | Starting Material | - |

| Excited Singlet State | [(C₆H₅)₃S⁺]* | Initial excited state upon direct irradiation | Photoexcitation |

| Phenyl Cation | C₆H₅⁺ | Highly reactive intermediate that generates a proton | Heterolytic Cleavage |

| Diphenyl Sulfide | (C₆H₅)₂S | Stable photoproduct | Heterolytic & Homolytic Pathways |

| Phenyl Radical | C₆H₅• | Reactive intermediate | Homolytic Cleavage |

| Diphenylsulfinyl Radical Cation | [(C₆H₅)₂S•]⁺ | Reactive intermediate that leads to acid formation | Homolytic Cleavage |

| Brønsted Acid | H⁺ | The final desired product, a strong acid | Reaction of intermediates with proton donors |

Quantitative Aspects of Photoacid Generation

The efficiency of photoacid generation is a critical parameter for practical applications and is quantified by the quantum yield (ΦH⁺). This value represents the number of acid molecules generated per photon absorbed. The quantum yield is influenced by several factors, including the structure of the sulfonium salt, the nature of the counter-anion, the solvent, and the presence of sensitizers. For triphenylsulfonium nonaflate, a closely related salt, the quantum yield of photoacid generation has been reported to be 0.59.[1] While the chloride anion may influence this value, it provides a benchmark for the high efficiency of this class of PAGs.

Experimental Methodologies

The elucidation of the photoacid generation mechanism relies on a suite of sophisticated experimental techniques.

Laser Flash Photolysis

This is a powerful technique used to study the transient intermediates formed during a photochemical reaction. A short, intense laser pulse excites the sample, and the subsequent changes in absorption are monitored over time using a second light source. This allows for the direct observation and characterization of short-lived species such as excited states, radicals, and cations.

Photometric Acid Quantification

The amount of acid generated upon irradiation can be quantified using acid-sensitive dyes. These dyes exhibit a change in their absorption or fluorescence properties upon protonation. Rhodamine B is a commonly used sensor for this purpose.[5][6] By measuring the change in the dye's spectrum after exposing the PAG solution to a known dose of light, the concentration of the generated acid can be determined. This method allows for the calculation of the quantum yield of photoacid generation.

Protocol Outline:

-

Sample Preparation: A solution containing the this compound, the acid-sensitive dye (e.g., Rhodamine B), and a suitable solvent (e.g., acetonitrile) is prepared.

-

Irradiation: The sample is irradiated with a light source of a specific wavelength and intensity for a defined period.

-

Spectroscopic Measurement: The absorption or fluorescence spectrum of the solution is measured before and after irradiation.

-

Quantification: The change in the spectrum of the dye is correlated to the concentration of the generated acid using a pre-established calibration curve.

-

Quantum Yield Calculation: The number of absorbed photons is determined using actinometry, and this value is used to calculate the quantum yield of acid generation.

Conclusion

This compound is a robust and efficient photoacid generator whose rich photochemistry has been extensively studied. The direct and sensitized photolysis pathways, proceeding through both heterolytic and homolytic cleavage, provide a versatile mechanism for the controlled generation of a strong Brønsted acid. Understanding these fundamental processes is crucial for the continued development and optimization of advanced materials and processes that rely on photochemically generated catalysts. The experimental techniques outlined herein provide the necessary tools for researchers to further probe and harness the power of these remarkable molecules.

References

- 1. This compound | 10937-76-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]

- 4. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Triphenylsulfonium chloride quantum yield measurement

An In-depth Technical Guide to Measuring the Quantum Yield of Triphenylsulfonium Chloride

Introduction

This compound ((C₆H₅)₃S⁺Cl⁻) is a prominent member of the triarylsulfonium salt family, widely utilized as a photoacid generator (PAG) in various industrial and research applications.[1] Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which can catalyze subsequent chemical reactions.[2][3] This property is fundamental to their application in chemically amplified photoresists for semiconductor manufacturing, as well as in cationic photopolymerization for coatings, adhesives, and inks.[1][2]

The efficiency of this acid generation process is quantified by the photochemical quantum yield (Φ). The quantum yield is defined as the ratio of the number of moles of a specific event (e.g., molecules of acid generated or molecules of PAG consumed) to the number of moles of photons absorbed by the system.[4] An accurate determination of the quantum yield is critical for optimizing photolithographic processes, designing efficient polymerization systems, and understanding the fundamental photochemical mechanisms of these important compounds.

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for measuring the quantum yield of this compound using the widely accepted method of chemical actinometry with potassium ferrioxalate.

Fundamental Principles

Photochemical Reaction of Triphenylsulfonium Salts

The photolysis of triphenylsulfonium salts can proceed through two primary pathways following the absorption of a photon and formation of an excited singlet state.[2]

-

Heterolytic Cleavage: This is often the predominant pathway, involving the cleavage of a carbon-sulfur bond to form a phenyl cation and diphenyl sulfide.[2]

-

Homolytic Cleavage: This pathway leads to the formation of a phenyl radical and a diphenylsulfinyl radical cation.[2]

These highly reactive intermediates subsequently react with the surrounding medium (e.g., solvent) to generate a strong acid, such as HCl in the case of this compound. The overall process results in the consumption, or "photobleaching," of the triphenylsulfonium cation, the rate of which can be monitored to determine the reaction's quantum yield.[2]

Quantum Yield and Chemical Actinometry

The quantum yield (Φ) is a dimensionless quantity that measures the efficiency of a photoreaction.[4] For the decomposition of this compound, it is expressed as:

ΦTPS = (moles of TPS reacted) / (moles of photons absorbed)

Directly measuring the number of photons absorbed (the photon flux) can be complex.[5] Therefore, a relative method using a chemical actinometer is the standard approach.[6][7] A chemical actinometer is a compound with a well-characterized and reliable quantum yield (Φact) that undergoes a measurable chemical change upon irradiation.[4]

By irradiating the actinometer under the exact same conditions as the sample, one can first calculate the photon flux of the light source. This calibrated flux is then used to determine the quantum yield of the sample. Potassium ferrioxalate is the most common and versatile chemical actinometer for the UV-Visible region (250-500 nm).[6]

Experimental Methodology

The determination of the quantum yield for this compound is a two-stage process. First, the photon flux of the irradiation source is determined using potassium ferrioxalate actinometry. Second, a solution of this compound is irradiated under identical conditions to measure its photochemical decomposition.

Stage 1: Determination of Photon Flux via Ferrioxalate Actinometry

This stage relies on the light-induced reduction of Fe³⁺ to Fe²⁺ in the ferrioxalate complex, a reaction with a precisely known quantum yield at various wavelengths.[4] The Fe²⁺ produced is then complexed with 1,10-phenanthroline to form a deeply colored complex, which is quantified spectrophotometrically.[4][8]

3.1.1 Required Reagents and Equipment

-

Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric acid (H₂SO₄), 0.05 M

-

1,10-phenanthroline solution (e.g., 0.1% w/v in water)

-

Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (e.g., 1 cm path length)

-

Monochromatic light source with a stable output (e.g., LED or laser with bandpass filter)[5]

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Darkroom or light-tight enclosure[6]

3.1.2 Experimental Protocol

-

Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and must be prepared in the dark and stored in a light-protected container (e.g., a flask wrapped in aluminum foil).[6][8]

-

Irradiation:

-

Pipette a known volume (e.g., 3.0 mL) of the actinometer solution into a quartz cuvette.

-

Place the cuvette in the sample holder of the irradiation setup at a fixed distance from the light source. Ensure the solution is gently stirred.[6]

-

Irradiate the solution for a precisely measured time (t). The time should be chosen such that the conversion is low (typically <10%) to avoid complications from product absorption.

-

Keep a non-irradiated sample of the same solution as a "dark" control.

-

-

Development:

-

After irradiation, transfer a known aliquot of the irradiated solution to a volumetric flask.

-

Add a known volume of the 1,10-phenanthroline solution, followed by the sodium acetate buffer. The buffer raises the pH to facilitate the complexation of Fe²⁺ with phenanthroline.

-

Dilute to the final volume with deionized water and allow the color to develop for at least 30 minutes in the dark.

-

Prepare a "dark" control and a calibration curve using standard Fe²⁺ solutions in the same manner.

-

-

Analysis:

-

Measure the absorbance (A) of the developed solution at the maximum absorption wavelength (λmax) of the [Fe(phen)₃]²⁺ complex, which is approximately 510 nm.[8]

-

Use the absorbance and a previously prepared calibration curve to determine the concentration of Fe²⁺ formed.

-

3.1.3 Calculations

-

Moles of Fe²⁺ formed (nFe²⁺): nFe²⁺ = (A × V) / (ε × l)

-

V = total volume of the developed solution (L)

-

ε = molar absorptivity of the [Fe(phen)₃]²⁺ complex (11,100 M⁻¹cm⁻¹)[4]

-

l = path length of the cuvette (cm)

-

-

Photon Flux (I₀): I₀ = nFe²⁺ / (Φact × t × f)

| Wavelength (nm) | K₃[Fe(C₂O₄)₃] Concentration (M) | Quantum Yield of Fe²⁺ formation (Φact) |

| 364 | 0.006 | 1.28[8] |

| 407 | 0.006 | 1.19[8] |

| 436 | 0.006 | 1.14 |

| 458 | 0.15 | 0.85[8] |

Stage 2: Quantum Yield Measurement of this compound

3.2.1 Experimental Protocol

-

Prepare Sample Solution: Prepare a solution of this compound in a suitable, non-absorbing solvent (e.g., acetonitrile or methanol). The concentration should be chosen to have a significant absorbance (e.g., >0.1) at the irradiation wavelength to ensure a measurable change.

-

Measure Initial Absorbance: Record the initial UV-Vis spectrum of the solution and note the absorbance (Ainitial) at the irradiation wavelength.

-

Irradiation:

-

Place the cuvette containing the this compound solution in the exact same position as the actinometer.

-

Irradiate the sample for a known period of time (t), ensuring identical conditions (stirring, temperature, light intensity). It is often useful to take measurements at several time intervals.

-

-

Measure Final Absorbance: Record the UV-Vis spectrum after irradiation and note the final absorbance (Afinal) at the same wavelength. The decrease in absorbance is due to the photobleaching of the triphenylsulfonium cation.[2]

3.2.2 Calculations

-

Moles of TPS Reacted (ΔnTPS): ΔnTPS = ( (Ainitial - Afinal) × Vsample ) / (εTPS × l)

-

Vsample = volume of the irradiated sample solution (L)

-

εTPS = molar absorptivity of this compound at the irradiation wavelength (M⁻¹cm⁻¹)

-

l = path length of the cuvette (cm)

-

-

Moles of Photons Absorbed (nphotons): nphotons = I₀ × t × fTPS

-

I₀ = photon flux determined in Stage 1 (moles of photons/s)

-

t = irradiation time (s)

-

fTPS = fraction of light absorbed by the this compound solution (1 - 10-ATPS). For more accurate results, especially if the absorbance changes significantly, an average absorbance value during irradiation should be used.

-

-

Quantum Yield of this compound (ΦTPS): ΦTPS = ΔnTPS / nphotons

| Parameter | Symbol | Example Value | Unit |

| Actinometer (Stage 1) | |||

| Photon Flux | I₀ | Calculated | mol⋅s⁻¹ |

| Sample (Stage 2) | |||

| Initial Sample Absorbance | Ainitial | 1.0 | a.u. |

| Final Sample Absorbance | Afinal | 0.8 | a.u. |

| Molar Absorptivity of TPS | εTPS | 15,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Volume of Sample | Vsample | 0.003 | L |

| Path Length | l | 1 | cm |

| Irradiation Time | t | 60 | s |

| Result | |||

| Moles of TPS Reacted | ΔnTPS | 4.0 x 10⁻⁹ | mol |

| Quantum Yield of TPS | ΦTPS | Calculated | - |

Conclusion

The measurement of the quantum yield of this compound is an essential step in characterizing its performance as a photoacid generator. The method of chemical actinometry, particularly with potassium ferrioxalate, provides a robust and accessible protocol for this determination. By carefully controlling experimental parameters such as irradiation time, wavelength, temperature, and geometry, researchers can obtain reliable and reproducible quantum yield values. This data is invaluable for the development of advanced photopolymers and microfabrication technologies, enabling precise control over photochemical processes.

References

- 1. Buy this compound | 4270-70-6 [smolecule.com]

- 2. This compound | 10937-76-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 6. hepatochem.com [hepatochem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Electrochemical Properties of Triphenylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of triphenylsulfonium chloride. As a prominent member of the triarylsulfonium salt family, it is widely utilized as a photoacid generator (PAG) in photolithography and has applications in cationic polymerization and organic synthesis. Understanding its electrochemical behavior, particularly its reduction pathway, is critical for optimizing its function in these fields and for exploring its potential in drug development and other advanced applications.

Core Electrochemical Behavior

The electrochemistry of the triphenylsulfonium cation is characterized by a distinct, irreversible reduction process. Oxidation processes occur at significantly high positive potentials and are generally not relevant to its primary applications.

Reductive Electrochemistry

The electrochemical reduction of the triphenylsulfonium cation is a multi-step process initiated by a one-electron transfer. This process is fundamentally a dissociative electron transfer, where the acceptance of an electron leads to the cleavage of a carbon-sulfur (C–S) bond. This irreversible reaction is the cornerstone of its chemical activity in many applications.

Upon reduction at a cathode (such as a glassy carbon or mercury electrode), the triphenylsulfonium cation accepts an electron into its lowest unoccupied molecular orbital (LUMO). This immediately results in the scission of one of the C–S bonds, yielding a neutral phenyl radical and a molecule of diphenyl sulfide. The phenyl radical is a highly reactive intermediate that can subsequently abstract a hydrogen atom from the solvent or supporting electrolyte, or engage in other secondary reactions, such as grafting onto the electrode surface.

The absence of a corresponding oxidation peak (anodic peak) on the return scan in cyclic voltammetry confirms the irreversible nature of this reduction. The cleavage of the C-S bond is a rapid chemical step that follows the initial electron transfer (an EC mechanism).

Quantitative Electrochemical Data

| Parameter | Value | Conditions | Working Electrode | Reference Electrode | Source |

| Cathodic Peak Potential (Epc) | -0.95 V | Aqueous Britton-Robinson buffer | Dropping Mercury Electrode (DME) | Saturated Calomel Electrode (SCE) | McKinney & Rosenthal, 1968 |

| Reduction Mechanism | Irreversible Dissociative Electron Transfer | Acetonitrile + 0.1 M TBABF4 | Glassy Carbon | Ag/Ag+ | Vase et al., 2008 |

Electrochemical Reduction Mechanism

The electrochemical reduction of the triphenylsulfonium cation ([Ph₃S]⁺) proceeds through a dissociative pathway as illustrated below. The initial electron transfer is followed by a rapid and irreversible bond cleavage.

Experimental Protocols

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV).

Protocol for Cyclic Voltammetry

This protocol outlines the typical steps for performing a CV experiment to determine the reduction potential of this compound.

1. Materials and Equipment:

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Electrochemical Cell: A three-electrode cell (typically 10-25 mL volume).

-

Working Electrode (WE): Glassy carbon electrode (GCE), recommended for its wide potential window and inertness.

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode (CE): Platinum wire or graphite rod.

-

Solvent: Anhydrous acetonitrile or N,N-Dimethylformamide (DMF) of electrochemical grade.

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBA BF₄).

-

Analyte: this compound, dried under vacuum.

-

Inert Gas: High purity nitrogen or argon for deoxygenation.

2. Procedure:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water, then with the chosen solvent (acetonitrile or DMF), and dry completely.

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. This is the blank solution.

-

Prepare a separate stock solution of this compound (e.g., 1-5 mM) in the 0.1 M electrolyte solution.

-

-

Deoxygenation: Transfer the electrolyte solution (blank or analyte) to the electrochemical cell. Bubble with high purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the reduction scan. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode surface to minimize iR drop.

-

Background Scan: Run a cyclic voltammogram on the blank electrolyte solution first. Scan from an initial potential (e.g., 0.0 V) to a negative switching potential (e.g., -1.5 V or -2.0 V) and back to the initial potential. This scan should be featureless to ensure the purity of the solvent and electrolyte.

-

Analyte Scan:

-

Rinse the cell and electrodes, then add the analyte solution and deoxygenate as before.

-

Perform the cyclic voltammetry scan. Set the potential range to encompass the reduction peak (e.g., from 0.0 V to -1.5 V vs. Ag/AgCl).

-

Use a typical scan rate of 100 mV/s.

-

Record the resulting voltammogram, noting the cathodic peak potential (Epc).

-

-

Data Analysis:

-

Identify the cathodic peak potential (Epc) from the voltammogram.

-

To investigate the mechanism, vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. The peak potential will shift to more negative values as the scan rate increases, characteristic of an irreversible process.

-

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

Triphenylsulfonium chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Triphenylsulfonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 4270-70-6). It is intended for laboratory personnel and professionals in the field of drug development who may work with this compound. The information is synthesized from publicly available Safety Data Sheets (SDS) and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][5]

Hazard Statements:

-

H335: May cause respiratory irritation[2]

Signal Word: Warning[1]

Data Presentation: Properties and Toxicity

Quantitative data regarding the physical, chemical, and toxicological properties of this compound is summarized below. It is important to note that comprehensive toxicological data is limited, and the toxicological properties have not been fully investigated.[1][6]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4270-70-6 | [1][5][6] |

| Molecular Formula | C₁₈H₁₅ClS | [3][5][6] |

| Molecular Weight | 298.84 g/mol | [2][3][5] |

| Appearance | Solid; White to light yellow powder/crystal | [3][4][7] |

| Solubility | Mixes with water | [3][7][8] |

| Melting Point | 277 °C | [8] |

| Vapor Pressure | Negligible | [7] |

| Flash Point | Not available / Not applicable | [1] |

| Autoignition Temperature | Not available | [1] |

Table 2: Toxicological Data

| Metric | Value | Source(s) |

| Acute Oral Toxicity | No significant data identified in literature search. | [7] |

| Acute Dermal Toxicity | No data available. | [5] |

| Acute Inhalation Toxicity | No data available. | [5] |

| Carcinogenicity | Not listed as a carcinogen by any agency. | [1] |

| Germ Cell Mutagenicity | No data available. | [5] |

Note: The absence of data does not imply that the substance is non-toxic. Standard precautions for handling hazardous chemicals should always be observed.

Experimental Protocols

The hazard classifications (e.g., GHS categories) provided in safety data sheets are typically derived from standardized experimental protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) for testing chemicals. However, the specific, detailed experimental methodologies and raw data for the toxicity testing of this compound are not provided in the reviewed public safety documents.[1][5][7] For this reason, health effects are often described based on experience with chemically related materials.[7]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or outdoors.[1][7] Local exhaust ventilation is recommended to control airborne levels.[9]

-

Personal Contact: Avoid all unnecessary personal contact.[7] Do not get in eyes, on skin, or on clothing.[1] Avoid breathing dust.[1]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[7] Contaminated clothing should be removed and washed before reuse.[1]

-

Container Handling: Keep containers securely sealed and protect them from physical damage.[7]

Storage Conditions:

-

Location: Store in a dry, cool, and well-ventilated place.[1][7]

-

Container: Keep container tightly closed.[1] Store in original containers, such as a polyethylene or polypropylene container.[7]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[7][9]

-

Ignition Sources: Keep away from heat and sources of ignition.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to EN166 standards.[1][5]

-

Skin Protection: Wear protective gloves (e.g., light-weight rubber gloves) and appropriate protective clothing, such as a lab coat or overalls, to prevent skin exposure.[1][5][7]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required.[5] If dust formation is likely or if there is a risk of overexposure, use an approved respirator (e.g., NIOSH/MSHA or European Standard EN 136 approved).[5][6][7]

-

Facilities: An eyewash unit should be readily available in the immediate work area.[7]

Emergency Procedures: First Aid and Spills

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately rinse cautiously with fresh running water for at least 15 minutes.[1][5] Ensure complete irrigation by keeping eyelids apart.[7] If eye irritation persists, get medical advice/attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash skin with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation occurs, seek medical attention.[1]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If irritation or discomfort persists, or if you feel unwell, call a poison center or doctor.[1][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1][5] First aid is not generally required, but if in doubt or if symptoms occur, contact a Poisons Information Center or a doctor.[7]

Accidental Release and Spill Management

A clear and efficient response is necessary to manage spills.

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as described in Section 5.[5] Avoid dust formation.[1]

-

Minor Spills: Clean up all spills immediately.[7] Sweep up the material and shovel it into suitable containers for disposal.[1][5][6]

-

Major Spills: Clear the area of all personnel and move upwind.[7] Alert emergency responders and inform them of the location and nature of the hazard.[7] Prevent the product from entering drains.[9] After material pickup is complete, ventilate the area and wash the spill site.[6]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][6][9]

-

Specific Hazards: The solid may be difficult to ignite.[7] However, fine dust dispersed in the air may form an explosive mixture with an ignition source.[9]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), sulfur oxides (SOx), and hydrogen chloride.[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][6]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of contents and container to an approved waste disposal plant.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Standard laboratory workflow for handling this compound.

Caption: Emergency response workflow for a this compound spill.

Caption: Decision and action tree for first aid following an exposure event.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C18H15S.Cl | CID 61343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4270-70-6 [smolecule.com]

- 4. This compound | 4270-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.dk [fishersci.dk]

- 6. uww.edu [uww.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chembk.com [chembk.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Triphenylsulfonium chloride molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.